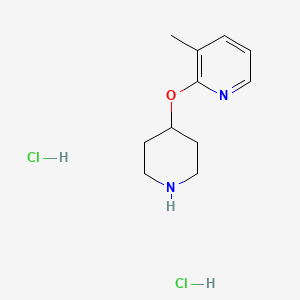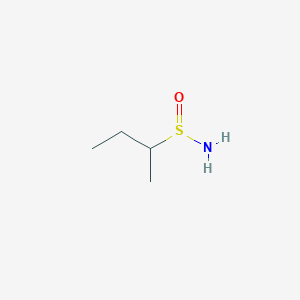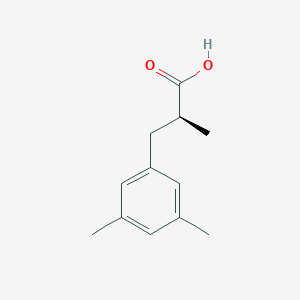![molecular formula C17H22N2O4S B2826188 N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide CAS No. 2361769-11-9](/img/structure/B2826188.png)
N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide, also known as DTZP, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. DTZP is a thiazepane derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This compound also inhibits the activity of certain signaling pathways that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth and proliferation, and exhibit antifungal activity. Additionally, this compound has been found to have a low toxicity profile, making it a safe option for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide in lab experiments is its high yield and purity during synthesis. Additionally, this compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide. One potential direction is to further investigate its anti-inflammatory effects and potential use in treating inflammatory diseases such as arthritis. Another potential direction is to explore its antitumor activity and potential use in cancer treatment. Additionally, further research could be done to optimize the synthesis method for this compound and improve its solubility in water for use in various lab experiments.
Métodos De Síntesis
The synthesis of N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with 2-propenoyl chloride in the presence of a base. This reaction yields this compound in high yield and purity, making it a feasible option for large-scale synthesis.
Aplicaciones Científicas De Investigación
N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide has been studied for its potential use in various medical applications. One study found that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that this compound has antitumor activity, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[4-(7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-4-15(20)18-14-7-5-13(6-8-14)16(21)19-10-9-17(2,3)24(22,23)12-11-19/h4-8H,1,9-12H2,2-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQHNYFLAGBYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1(=O)=O)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2826105.png)
![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2826111.png)

![Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate](/img/structure/B2826113.png)


![Pyridin-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2826120.png)
![N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide](/img/structure/B2826121.png)
![6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2826122.png)

![6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2826124.png)

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2826126.png)